molecular formula C11H20F2N2O2 B3187006 tert-butyl (1S,2S)-2-amino-3,3-difluorocyclohexylcarbamate CAS No. 1374973-19-9

tert-butyl (1S,2S)-2-amino-3,3-difluorocyclohexylcarbamate

Cat. No.: B3187006
CAS No.: 1374973-19-9
M. Wt: 250.29 g/mol
InChI Key: DYJOFFLXKZIGKK-YUMQZZPRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl (1S,2S)-2-amino-3,3-difluorocyclohexylcarbamate: is a chemical compound that features a tert-butyl group attached to a cyclohexane ring, which is substituted with amino and difluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (1S,2S)-2-amino-3,3-difluorocyclohexylcarbamate typically involves the following steps:

    Formation of the Cyclohexane Ring: The cyclohexane ring is synthesized through a series of cyclization reactions, often starting from simpler organic molecules.

    Introduction of Difluoro Groups: The difluoro groups are introduced via fluorination reactions, which may involve reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.

    Amination: The amino group is introduced through amination reactions, which may involve the use of ammonia or amines under specific conditions.

    Carbamate Formation: The final step involves the formation of the carbamate group by reacting the amino-substituted cyclohexane with tert-butyl chloroformate under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Flow microreactor systems have been explored for the efficient and sustainable synthesis of such compounds .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine, or reduce other functional groups present in the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluoro groups can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides.

Major Products:

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Various substituted cyclohexylcarbamates.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: The compound’s unique structure can be leveraged in catalytic processes.

Biology and Medicine:

    Drug Development:

    Biochemical Research: Used in studies involving enzyme interactions and metabolic pathways.

Industry:

    Material Science: Potential use in the development of new materials with specific properties.

    Agriculture: Possible applications in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl (1S,2S)-2-amino-3,3-difluorocyclohexylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The presence of the difluoro groups can enhance the compound’s binding affinity and specificity, while the carbamate group can influence its stability and reactivity.

Comparison with Similar Compounds

  • tert-Butyl (1S,2S)-2-hydroxycyclohexylcarbamate
  • tert-Butyl (1S,2S)-2-amino-3-fluorocyclohexylcarbamate
  • tert-Butyl (1S,2S)-2-amino-3,3-dichlorocyclohexylcarbamate

Uniqueness:

  • Difluoro Groups: The presence of two fluorine atoms provides unique electronic and steric properties, differentiating it from similar compounds with other substituents.
  • Bioactivity: The specific arrangement of functional groups can result in distinct biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

tert-butyl N-[(1S,2S)-2-amino-3,3-difluorocyclohexyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20F2N2O2/c1-10(2,3)17-9(16)15-7-5-4-6-11(12,13)8(7)14/h7-8H,4-6,14H2,1-3H3,(H,15,16)/t7-,8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYJOFFLXKZIGKK-YUMQZZPRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC(C1N)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCCC([C@H]1N)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl (1S,2S)-2-amino-3,3-difluorocyclohexylcarbamate
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tert-butyl (1S,2S)-2-amino-3,3-difluorocyclohexylcarbamate
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tert-butyl (1S,2S)-2-amino-3,3-difluorocyclohexylcarbamate
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tert-butyl (1S,2S)-2-amino-3,3-difluorocyclohexylcarbamate
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tert-butyl (1S,2S)-2-amino-3,3-difluorocyclohexylcarbamate

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